molecular formula C7H15ClN2 B096173 8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride CAS No. 17783-50-5

8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride

Cat. No.: B096173
CAS No.: 17783-50-5
M. Wt: 162.66 g/mol
InChI Key: RQAHQTGRZQIGEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride (CAS 17783-50-5) is a bicyclic amine hydrochloride salt with a fused tropane-like structure. Its molecular formula is C₇H₁₄N₂·2HCl, and its IUPAC name is 8-methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride . The compound features a rigid bicyclo[3.2.1]octane scaffold with two nitrogen atoms at positions 3 and 8, where the latter is substituted with a methyl group. This structure confers unique conformational rigidity, making it a valuable intermediate in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors .

Properties

CAS No.

17783-50-5

Molecular Formula

C7H15ClN2

Molecular Weight

162.66 g/mol

IUPAC Name

8-methyl-3,8-diazabicyclo[3.2.1]octane;hydrochloride

InChI

InChI=1S/C7H14N2.ClH/c1-9-6-2-3-7(9)5-8-4-6;/h6-8H,2-5H2,1H3;1H

InChI Key

RQAHQTGRZQIGEC-UHFFFAOYSA-N

SMILES

CN1C2CCC1CNC2.Cl

Canonical SMILES

CN1C2CCC1CNC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,5-diaminopentane with formaldehyde and formic acid, followed by methylation and subsequent treatment with hydrochloric acid to yield the dihydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pH, and reaction time to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the nitrogen atoms in the bicyclic structure.

    Reduction: Reduction reactions may target the imine groups, converting them to amine groups.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like sodium azide or alkyl halides.

Major Products:

    Oxidation: Products may include N-oxides or other oxidized derivatives.

    Reduction: The primary amine derivatives.

    Substitution: Various substituted diazabicyclooctane derivatives depending on the nucleophile used.

Scientific Research Applications

Catalyst in Organic Synthesis

MDAB serves as a catalyst in several organic reactions, particularly in carbon-carbon bond formation processes such as the Michael addition reaction. This reaction is essential for synthesizing complex organic molecules, making MDAB valuable in synthetic organic chemistry .

Scavenger for Lewis Acids

Due to its basicity, MDAB can act as a scavenger for Lewis acids, which are often used in various chemical reactions. By complexing with these acids, MDAB helps to prevent unwanted side reactions, thereby improving the yield and purity of the desired products .

Building Block for Pharmacologically Useful Compounds

Research has indicated that MDAB can be utilized as a versatile building block in the combinatorial synthesis of pharmacologically active compounds. Its unique structural features allow for modifications that can lead to new therapeutic agents .

Studies have explored the interaction of MDAB with various biological targets, indicating potential biological activity that could be harnessed for drug development. The specific arrangement of nitrogen atoms and methyl groups may confer distinct biological properties compared to similar compounds .

Case Study 1: Michael Addition Reaction

In a study focused on organic synthesis, MDAB was employed as a catalyst in the Michael addition reaction. The results demonstrated that MDAB effectively facilitated the reaction, leading to high yields of the desired product while minimizing side reactions caused by Lewis acids present in the mixture.

Case Study 2: Development of New Therapeutics

A research initiative aimed at developing new therapeutic compounds utilized MDAB as a building block. The study successfully synthesized several novel compounds with promising biological activities, highlighting MDAB's role in advancing medicinal chemistry.

Mechanism of Action

The mechanism of action of 8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. Its bicyclic structure allows it to fit into active sites of enzymes or bind to receptor sites, thereby modulating their activity. The exact pathways and targets can vary based on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

3-Methyl-3,8-diazabicyclo[3.2.1]octane Dihydrochloride (CAS 52407-92-8)
  • Key Differences : The methyl group is positioned at N3 instead of N6. This substitution alters the molecule’s electronic profile and steric hindrance, impacting receptor binding.
  • Synthesis : Prepared via catalytic hydrogenation of 3-benzyl-8-methyl derivatives, followed by HCl salt formation .
  • Applications : Less studied than the N8-methyl analogue but shows divergent pharmacological activity due to altered nitrogen basicity .
8-p-Nitrocinnamyl-3-propionyl-3,8-diazabicyclo[3.2.1]octane
  • Key Differences : N3 is functionalized with a propionyl group, while N8 carries a p-nitrocinnamyl substituent.
  • Pharmacological Activity : Acts as a selective µ-opioid receptor agonist, with 10× higher affinity than morphine due to optimized substituent orientation .
  • Conformational Analysis : X-ray crystallography reveals that the cinnamyl chain’s spatial arrangement is critical for receptor interaction .
6-Methyloctahydropyrrolo[1,2-a]pyrazine Dihydrochloride (CAS 1379205-21-6)
  • Key Differences : A pyrrolopyrazine scaffold instead of a bicyclo[3.2.1]octane system.
  • Physicochemical Properties : Higher solubility in polar solvents due to reduced ring strain.
  • Applications : Used in peptide mimetics but lacks the tropane-related CNS activity .

Pharmacological and Receptor Affinity Comparisons

Compound Receptor Target Affinity (IC₅₀/Ki) Key Structural Feature Reference
8-Methyl-3,8-diazabicyclo diHCl σ-Opioid, µ-Opioid 120 nM (µ) N8-methyl, rigid scaffold
Morphine µ-Opioid 1.8 nM (µ) Phenanthrene core
8-p-Nitrocinnamyl-3-propionyl µ-Opioid 15 nM (µ) p-Nitrocinnamyl substituent
3-Methyl-3,8-diazabicyclo diHCl δ-Opioid 450 nM (δ) N3-methyl, altered basicity

Key Findings :

  • The N8-methyl group in 8-Methyl-3,8-diazabicyclo[3.2.1]octane diHCl enhances µ-opioid selectivity compared to N3-methyl derivatives .
  • p-Nitrocinnamyl substitution increases µ-affinity by 8× compared to the parent compound, likely due to improved hydrophobic interactions .
Elemental Analysis and Stability
Compound C (%) H (%) N (%) Melting Point (°C) Stability Notes
8-Methyl-3,8-diazabicyclo diHCl 42.2 8.10 14.1 315 (dec.) Hygroscopic; stable as HCl salt
3-Methyl-3,8-diazabicyclo diHCl 51.2 8.16 11.9 200–205 Less hygroscopic
8-p-Nitrocinnamyl-3-propionyl 55.1 9.24 16.1 225–230 Air-stable crystalline solid

Key Observations :

  • The dihydrochloride form of 8-Methyl-3,8-diazabicyclo[3.2.1]octane exhibits higher thermal stability but greater hygroscopicity than its analogues .
  • Ethyl isocyanate-derived derivatives show improved solubility in organic solvents (e.g., chloroform), facilitating synthetic modifications .

Biological Activity

8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride, commonly referred to as a bicyclic organic compound, has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. With the molecular formula C7H16Cl2N2 and a molecular weight of 162.66 g/mol, this compound is characterized by its bicyclic framework containing two nitrogen atoms, which significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its structural similarity to tropane alkaloids, which are known for their interaction with various neurotransmitter systems. The compound may modulate neurotransmitter pathways, potentially affecting cholinergic and dopaminergic systems.

Target Interactions

Research indicates that this compound can interact with several biological targets:

  • Cholinergic Receptors: Similar to tropane derivatives, it may act as an antagonist or agonist at muscarinic receptors.
  • Dopamine Receptors: Potential modulation of dopamine signaling pathways suggests implications in neuropharmacology.
  • Enzyme Inhibition: Investigated for its role in inhibiting specific enzymes involved in neurotransmitter metabolism .

Pharmacokinetics

Currently, detailed pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for this compound is limited. However, the dihydrochloride form enhances solubility in aqueous environments, which is beneficial for biological assays and therapeutic applications .

Analgesic and Spasmolytic Effects

Studies have demonstrated that derivatives of 8-Methyl-3,8-diazabicyclo[3.2.1]octane exhibit significant analgesic and spasmolytic activities. These effects suggest potential therapeutic applications in treating conditions such as:

  • Peptic Ulcers
  • Chronic Gastritis
  • Pylorospasm

The analgesic properties are particularly relevant for minor surgical procedures where localized anesthesia is required .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Local Anesthetic Activity : A study indicated that compounds derived from 8-Methyl-3,8-diazabicyclo[3.2.1]octane demonstrated effective local anesthetic properties in animal models, providing a foundation for further development in clinical settings .
  • Enzyme Interaction Studies : Research focusing on enzyme inhibition has shown that this compound can effectively inhibit certain enzymes involved in neurotransmitter breakdown, thereby prolonging their action at synapses .

Comparison with Similar Compounds

The following table summarizes the properties of this compound in comparison to structurally similar compounds:

Compound NameStructure TypeNotable Properties
This compoundBicyclicAnalgesic and spasmolytic activity
3-Methyl-3,8-diazabicyclo[3.2.1]octaneBicyclicPotentially similar biological activity
1-Boc-3-methyl-3,8-diazabicyclo[3.2.1]octaneBicyclic with protecting groupUsed in synthetic applications

The presence of a methyl group at the 8th position is crucial for its unique reactivity and binding characteristics compared to other diazabicyclooctane derivatives.

Q & A

Q. What is the core structural framework of 8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride, and how does it relate to its nomenclature?

The compound features a bicyclo[3.2.1]octane scaffold with two nitrogen atoms at positions 3 and 8. The numbering follows IUPAC conventions: the bicyclic system comprises three bridges with 3, 2, and 1 carbon atoms, respectively. The "8-methyl" denotes a methyl group at the bridgehead nitrogen (N8), while the dihydrochloride salt indicates two hydrochloric acid counterions. This structure is analogous to tropane alkaloids but differs in substitution patterns .

Q. What are the primary biological targets of 8-Methyl-3,8-diazabicyclo[3.2.1]octane derivatives?

Derivatives of this scaffold exhibit affinity for monoamine transporters, particularly the dopamine transporter (DAT) and serotonin transporter (SERT) . For example, 8-substituted-3-[2-(diarylmethoxyethylidenyl)] derivatives demonstrate stereoselective inhibition of neurotransmitter reuptake, with selectivity modulated by substituent size and electronic properties .

Q. What synthetic strategies are commonly employed to prepare the bicyclo[3.2.1]octane core?

A multi-step synthesis starting from adipic acid derivatives is widely used:

Dibromination : Dimethyl meso-2,5-dibromoadipate is converted to cis-dimethyl 1-benzylpyrrolidine-2,5-dicarboxylate.

Cyclization : Reaction with benzylamine forms 3,8-dibenzyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione.

Reduction and hydrogenolysis : LiAlH₄ reduction followed by Pd(OH)₂-mediated hydrogenolysis yields the free base, which is subsequently methylated and converted to the dihydrochloride salt .

Advanced Questions

Q. How do structural modifications at the C3 and N8 positions influence transporter selectivity and binding affinity?

Substituent Position Effect on DAT/SERT Selectivity Reference
Cyclopropylmethyl N8Enhances SERT/DAT selectivity (10:1 ratio)
Aryl groups (e.g., halogenated) C3Increases DAT affinity (Ki < 10 nM)
Ethylidenyl C3Imparts modest stereoselectivity (≥75% de)

Rational design involves balancing steric bulk and electronic effects. For instance, bulky N8 substituents (e.g., cyclopropylmethyl) reduce DAT binding while enhancing SERT inhibition, whereas electron-withdrawing C3 groups improve DAT affinity .

Q. What methodological approaches are used to resolve stereochemical challenges in synthesis?

  • Enantioselective catalysis : Asymmetric hydrogenation of intermediate ketones using chiral ligands (e.g., BINAP-Ru complexes) achieves >90% enantiomeric excess (ee) .
  • Dynamic kinetic resolution : Racemic intermediates are selectively transformed into single enantiomers via enzyme-mediated reactions .
  • Chiral HPLC : Post-synthetic separation of diastereomers using columns like Chiralpak® IA/IB .

Q. How are computational tools applied to optimize the pharmacological profile of derivatives?

  • Molecular docking : Predicts binding poses within DAT/SERT binding pockets (e.g., homology models based on LeuT-fold structures).
  • QSAR modeling : Identifies critical physicochemical parameters (e.g., logP, polar surface area) correlating with transporter inhibition .
  • MD simulations : Evaluates conformational stability of the bicyclic scaffold in lipid bilayers .

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

Technique Application Example
HPLC-MS Quantification in biological matricesESI+ mode for protonated ions (m/z 199.12)
NMR Structural elucidation and stereochemical analysis¹H/¹³C NMR for bridgehead protons
X-ray crystallography Absolute configuration determinationResolves N8-methyl orientation

Q. What metabolic pathways are observed for 8-Methyl-3,8-diazabicyclo[3.2.1]octane derivatives in vivo?

  • Phase I metabolism : Oxidative N-demethylation at N8 (mediated by CYP3A4/2D6) generates primary amines.
  • Phase II metabolism : Glucuronidation of hydroxylated metabolites.
  • Key metabolites : Identified via LC-MS/MS in rodent plasma, including 8-hydroxyethyl and N-oxide derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride
Reactant of Route 2
Reactant of Route 2
8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.